molecular formula C10H16O2 B14665900 Ethyl 5-methylidenehept-6-enoate CAS No. 38049-11-5

Ethyl 5-methylidenehept-6-enoate

Cat. No.: B14665900
CAS No.: 38049-11-5
M. Wt: 168.23 g/mol
InChI Key: ZRXCILLICJZIOE-UHFFFAOYSA-N
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Description

Ethyl 5-methylidenehept-6-enoate is an ester compound characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is further bonded to an ethyl group. Esters like this compound are known for their pleasant odors and are often found in natural fragrances and flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylidenehept-6-enoate typically involves the esterification of 5-methylidenehept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylidenehept-6-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: 5-methylidenehept-6-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: New ester and ethanol.

Mechanism of Action

The mechanism of action of Ethyl 5-methylidenehept-6-enoate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

38049-11-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 5-methylidenehept-6-enoate

InChI

InChI=1S/C10H16O2/c1-4-9(3)7-6-8-10(11)12-5-2/h4H,1,3,5-8H2,2H3

InChI Key

ZRXCILLICJZIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=C)C=C

Origin of Product

United States

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